(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine
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Overview
Description
(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tetrahydropyridine ring substituted with an allyl group at the 2-position and a phenyl group at the 6-position, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-allylpyridine and benzaldehyde.
Formation of the Intermediate: A key intermediate is formed through a condensation reaction between 2-allylpyridine and benzaldehyde under acidic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the tetrahydropyridine ring.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2R,6S) enantiomer. .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring.
Substitution: The allyl and phenyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, organolithium compounds, and Grignard reagents are frequently used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism by which (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes, influencing biochemical pathways related to neurotransmission or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine: Similar structure but with a methyl group instead of a phenyl group.
(2R,6S)-2-Allyl-6-ethyl-1,2,3,6-tetrahydropyridine: Features an ethyl group at the 6-position.
(2R,6S)-2-Allyl-6-isopropyl-1,2,3,6-tetrahydropyridine: Contains an isopropyl group at the 6-position.
Uniqueness
The presence of the phenyl group in (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(2R,6S)-6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2/t13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDAFXCBQWHDQW-KGLIPLIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1CC=C[C@H](N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361293 |
Source
|
Record name | (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175478-20-3 |
Source
|
Record name | (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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